molecular formula C8H12ClNO2 B13783182 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride CAS No. 852547-03-6

2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

Cat. No.: B13783182
CAS No.: 852547-03-6
M. Wt: 189.64 g/mol
InChI Key: HAFCPLKGNSHSBQ-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is known for its unique structure, which includes a hexahydrocyclopenta[b]pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentadiene with an appropriate amine, followed by carboxylation and subsequent hydrochloride formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and carboxylic acid group.

    Cyclopenta[b]pyrrole-2-carboxylic acid: Similar structure but without the hexahydro modification.

    3a-Hydroxymethyl-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester: A related compound with a hydroxymethyl group and tert-butyl ester

Uniqueness

2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride is unique due to its hexahydrocyclopenta[b]pyrrole ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

852547-03-6

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5,7H,1-4H2,(H,10,11);1H

InChI Key

HAFCPLKGNSHSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(N=C2C1)C(=O)O.Cl

Origin of Product

United States

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